![molecular formula C15H15N3O2S B5751283 N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of pyridinecarboximidamide and has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been investigated in numerous studies, which have revealed its potential as a research tool.
Mécanisme D'action
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide is a potent inhibitor of histone deacetylases, which are enzymes that remove acetyl groups from histones and other proteins. By inhibiting these enzymes, this compound can increase the acetylation of histones and other proteins, which can lead to changes in gene expression and cellular processes. This compound has also been shown to inhibit the activity of sirtuins, which are enzymes that regulate cellular metabolism and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of histone deacetylases by this compound can lead to increased acetylation of histones and other proteins, which can alter gene expression and cellular processes. This compound has also been shown to induce apoptosis in cancer cells, potentially through the regulation of pro-apoptotic genes. Additionally, this compound has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of histone deacetylases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide has several advantages for use in lab experiments. It is a potent inhibitor of histone deacetylases and has been widely studied for its potential applications in scientific research. This compound is also relatively easy to synthesize using various methods. However, this compound has some limitations for use in lab experiments. It can be toxic to cells at high concentrations and may have off-target effects on other enzymes and proteins.
Orientations Futures
There are several future directions for research on N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of histone deacetylases. Additionally, the potential therapeutic applications of this compound and other histone deacetylase inhibitors in cancer and other diseases warrant further investigation. Further studies are also needed to investigate the potential off-target effects of this compound on other enzymes and proteins.
Méthodes De Synthèse
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide can be synthesized using various methods, including the reaction of 3-pyridinecarboximidamide with 4-methylphenylthioacetic acid chloride. This reaction produces this compound as a yellow solid, which can be purified using column chromatography. Other methods of synthesis have also been reported, including the reaction of 3-pyridinecarboximidamide with 4-methylphenylthioacetic acid in the presence of a catalyst.
Applications De Recherche Scientifique
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanism of action of various enzymes and proteins, including histone deacetylases and sirtuins. This compound has also been used to study the role of protein acetylation in the regulation of gene expression and cellular processes. Additionally, this compound has been used in studies investigating the potential therapeutic applications of histone deacetylase inhibitors in cancer and other diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-4-6-13(7-5-11)21-10-14(19)20-18-15(16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHZIXKCMYDLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
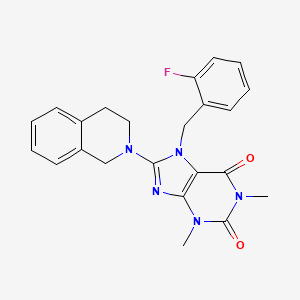
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)
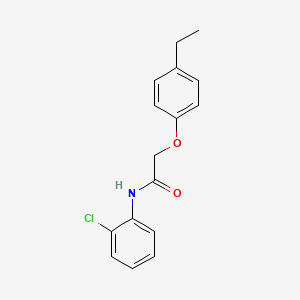
![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)
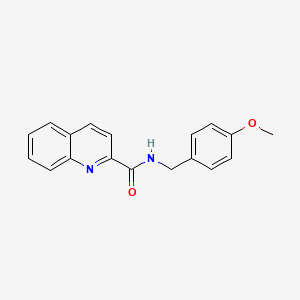

![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
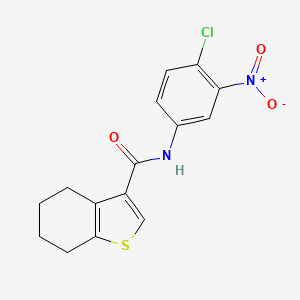
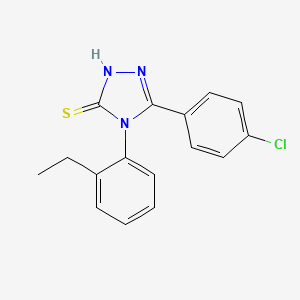
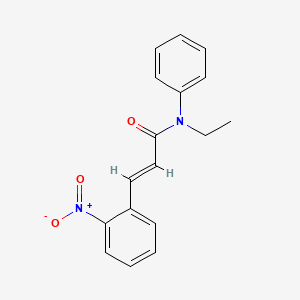
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
